molecular formula C23H22D9N3O B1162269 AKB48-d9

AKB48-d9

Cat. No. B1162269
M. Wt: 374.6
InChI Key: UCTCCIPCJZKWEZ-KGONJBPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AKB48-d9 contains nine deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5, and 5 positions. It is intended for use as an internal standard for the quantification of AKB48 by GC- or LC-mass spectrometry (MS). AKB48 is a pentyl indazole that mimics JWH 018 adamantyl carboxamide and STS-135, which are synthetic cannabinoids (CBs). While the physiological properties of this compound are not known, quinolones with adamantyl-carboxamide moieties display high affinity for peripheral CB2 but greatly reduced affinity for central CB1. This product is intended for research and forensic applications.

Scientific Research Applications

  • High-Throughput Detection in Illicit Products : A study by Materazzi et al. (2017) demonstrated the use of Near-Infrared Spectroscopy (NIR) combined with chemometrics as an effective tool for detecting the presence of AKB48 in complex matrices, such as counterfeit products. This approach offers a rapid, cost-effective method for early detection of illicit drugs like AKB48 in forensic toxicology (Materazzi, Peluso, Ripani, & Risoluti, 2017).

  • Behavioral and Neurochemical Effects in Mice : Canazza et al. (2016) investigated the pharmacological activity of AKB48 and its derivative 5F-AKB48 in mice. The study revealed nanomolar affinity and potency of AKB48 for CB1 and CB2 receptors and observed effects like hypothermia, increased pain threshold, catalepsy, and dopamine release in the nucleus accumbens. These findings provide insights into the potential detrimental effects of synthetic cannabinoids on human health (Canazza et al., 2016).

  • Pharmacodynamic and Kinetic Studies in Rats : Bilel et al. (2019) conducted a study on the pharmacological and behavioral effects of AKB48 in rats. The study correlated AKB48 plasma concentrations with behavioral and neurochemical effects, providing valuable data on the drug’s pharmacodynamics and kinetics in a living organism (Bilel et al., 2019).

  • Metabolism and Receptor Binding : A study by Pinson et al. (2020) explored the metabolism of AKB48 and its derivative 5F-AKB48, focusing on their binding to CB1 receptors and in vivo activity. The research highlighted the complexities of synthetic cannabinoid metabolism and their potential toxicological implications (Pinson et al., 2020).

  • Structural Characterization : Amato et al. (2014) reported the first detection and structural characterization of AKB48 in herbal incense seized in Italy. The study used techniques like GC-MS and NMR for a detailed analysis of AKB48’s structure (Amato, Iaccarino, Pagano, Compagnone, Di Rosa, Peluso, Novellino, & Randazzo, 2014).

  • Neurotoxicity in Vitro : Oztas et al. (2019) explored the neurotoxicity of AKB48 on a human neuroblastoma cell line, focusing on mechanisms like oxidative stress and inflammation. This study sheds light on the cellular-level effects of synthetic cannabinoids (Oztas, Abudayyak, Celiksoz, & Özhan, 2019).

properties

Product Name

AKB48-d9

Molecular Formula

C23H22D9N3O

Molecular Weight

374.6

InChI

InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27)/t16-,17+,18-,23?/i1D3,2D2,3D2,6D2

InChI Key

UCTCCIPCJZKWEZ-KGONJBPQSA-N

SMILES

O=C(NC1(C[C@H]2C3)C[C@H]3C[C@H](C2)C1)C4=NN(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C5=C4C=CC=C5

synonyms

1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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